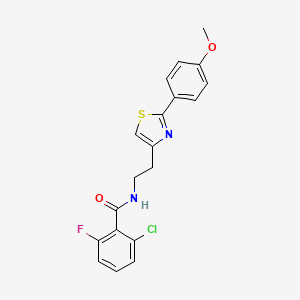
2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a chemical compound with the molecular formula C19H16ClFN2O2S1. It is not intended for human or veterinary use and is available for research purposes1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile has been used to synthesize related compounds2. However, the specific synthesis process for 2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is not readily available in the search results.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C19H16ClFN2O2S1. However, the specific 3D structure or crystallography data for this compound is not readily available in the search results.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, based on its molecular formula, it has a molecular weight of 390.861.Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : This compound could potentially be used in the synthesis of bioactive heterocycles .
- Method of Application : The compound was synthesized by the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile .
- Results : The structure of the compound was determined and it was found to exhibit intermolecular hydrogen bonds of the type C-H…N .
-
Scientific Field: Medicinal Chemistry
- Application : A compound with a similar structure, 2-(2-Chloro-6-fluorophenyl)acetamides, has been studied as a potent thrombin inhibitor .
- Method of Application : The compound was synthesized with 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents .
- Results : The compound with 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine as the P3 substituent was found to be the most potent inhibitor (K(i)=0.7 nM) .
-
Scientific Field: Organic Chemistry
- Application : 4-Methoxyphenylboronic acid, a compound with a similar structure, is used for Suzuki-Miyaura cross-coupling reactions .
- Method of Application : The compound is used as a reagent in the reaction .
- Results : The reaction results in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Medicinal Chemistry
- Application : Thiazole derivatives, which include the thiazole ring present in your compound, have been found to have diverse biological activities .
- Method of Application : These compounds are synthesized and tested for various biological activities .
- Results : Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, which include the indole ring present in your compound, have shown anti-inflammatory and analgesic activities .
- Method of Application : These compounds are synthesized and tested for their biological activities .
- Results : Certain indole derivatives have shown promising results in terms of their anti-inflammatory and analgesic activities .
-
Scientific Field: Organic Chemistry
- Application : 4-Methoxyphenylboronic acid, a compound with a similar structure, is used for Suzuki-Miyaura cross-coupling reactions .
- Method of Application : The compound is used as a reagent in the reaction .
- Results : The reaction results in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Medicinal Chemistry
- Application : Thiazole derivatives, which include the thiazole ring present in your compound, have been found to have diverse biological activities .
- Method of Application : These compounds are synthesized and tested for various biological activities .
- Results : Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
- Application : Indole derivatives, which include the indole ring present in your compound, have shown anti-inflammatory and analgesic activities .
- Method of Application : These compounds are synthesized and tested for their biological activities .
- Results : Certain indole derivatives have shown promising results in terms of their anti-inflammatory and analgesic activities .
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the research and application of this compound are not explicitly mentioned in the search results. However, given the diverse biological activities of thiazole derivatives3, there could be potential for further exploration in various fields of medicinal chemistry.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-25-14-7-5-12(6-8-14)19-23-13(11-26-19)9-10-22-18(24)17-15(20)3-2-4-16(17)21/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYEKUIMUWHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

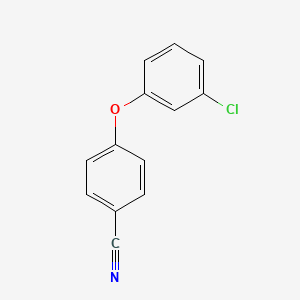
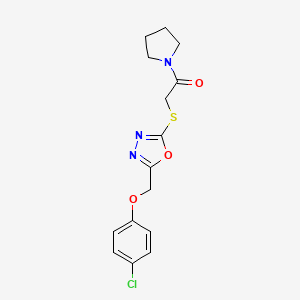
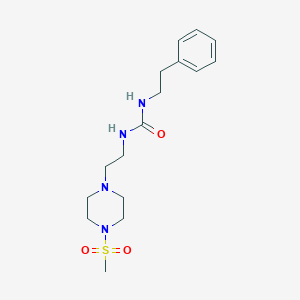
![N-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2401243.png)
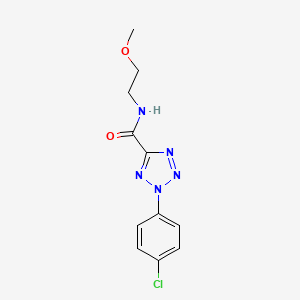
![N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2401246.png)
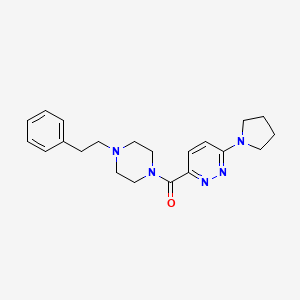
![5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine](/img/structure/B2401252.png)
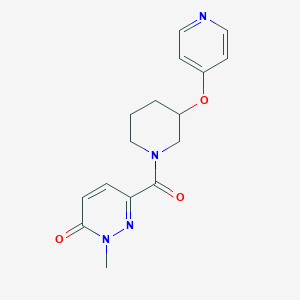
![4-piperidin-1-ylsulfonyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2401254.png)
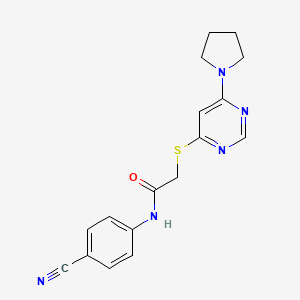
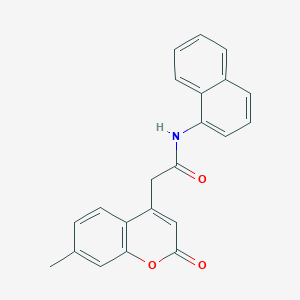
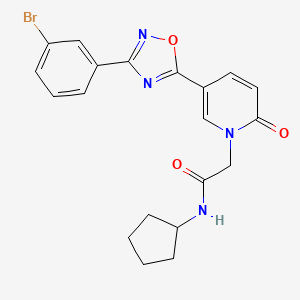
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2401259.png)